molecular formula C14H10BrNO2 B13847830 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole

7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole

Cat. No.: B13847830
M. Wt: 304.14 g/mol
InChI Key: IORYYGWMVXUHHP-UHFFFAOYSA-N
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Description

7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methoxyphenyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 2-bromo-3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydrobenzoxazoles.

Scientific Research Applications

7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3-phenyl-1,2-benzoxazole
  • 7-Bromo-3-(4-methoxyphenyl)-1,2-benzoxazole
  • 7-Bromo-3-(2-hydroxyphenyl)-1,2-benzoxazole

Uniqueness

7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

7-bromo-3-(2-methoxyphenyl)-1,2-benzoxazole

InChI

InChI=1S/C14H10BrNO2/c1-17-12-8-3-2-5-9(12)13-10-6-4-7-11(15)14(10)18-16-13/h2-8H,1H3

InChI Key

IORYYGWMVXUHHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC3=C2C=CC=C3Br

Origin of Product

United States

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